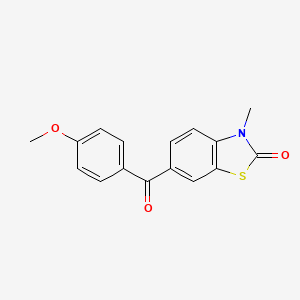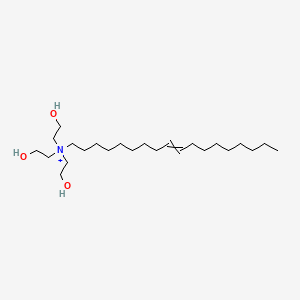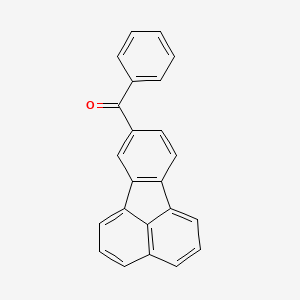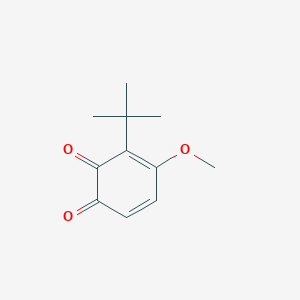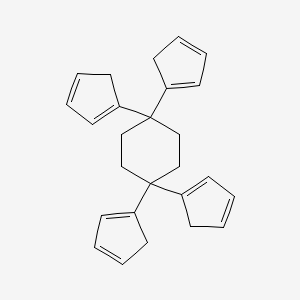
4-Propylbenzene-1,2,3-triol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Propylbenzene-1,2,3-triol is an organic compound with the molecular formula C9H12O3 It consists of a benzene ring substituted with a propyl group and three hydroxyl groups at positions 1, 2, and 3
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4-Propylbenzene-1,2,3-triol can be synthesized through several methods. One common approach involves the Friedel-Crafts alkylation of benzene with propyl chloride in the presence of aluminum chloride (AlCl3) to introduce the propyl group. This is followed by hydroxylation of the benzene ring using reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) under acidic conditions to introduce the hydroxyl groups .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
4-Propylbenzene-1,2,3-triol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones using oxidizing agents like potassium dichromate (K2Cr2O7) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form the corresponding dihydroxy derivatives using reducing agents such as sodium borohydride (NaBH4).
Substitution: Electrophilic aromatic substitution reactions can occur, where the hydroxyl groups can be replaced by other substituents using reagents like halogens or nitro compounds
Common Reagents and Conditions
Oxidation: Potassium dichromate (K2Cr2O7) in acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinones.
Reduction: Dihydroxy derivatives.
Substitution: Halogenated or nitro-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
4-Propylbenzene-1,2,3-triol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant properties due to the presence of hydroxyl groups.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of polymers and other industrial chemicals
Wirkmechanismus
The mechanism of action of 4-propylbenzene-1,2,3-triol involves its interaction with various molecular targets. The hydroxyl groups can participate in hydrogen bonding and redox reactions, influencing biological pathways and cellular processes. The compound may act as an antioxidant by scavenging free radicals and protecting cells from oxidative damage .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Methylbenzene-1,2,3-triol: Similar structure but with a methyl group instead of a propyl group.
4-Ethylbenzene-1,2,3-triol: Similar structure but with an ethyl group instead of a propyl group.
4-Butylbenzene-1,2,3-triol: Similar structure but with a butyl group instead of a propyl group
Uniqueness
4-Propylbenzene-1,2,3-triol is unique due to the presence of the propyl group, which can influence its chemical reactivity and physical properties. The propyl group can affect the compound’s solubility, boiling point, and interaction with other molecules, making it distinct from its methyl, ethyl, and butyl analogs.
Eigenschaften
CAS-Nummer |
143894-06-8 |
|---|---|
Molekularformel |
C9H12O3 |
Molekulargewicht |
168.19 g/mol |
IUPAC-Name |
4-propylbenzene-1,2,3-triol |
InChI |
InChI=1S/C9H12O3/c1-2-3-6-4-5-7(10)9(12)8(6)11/h4-5,10-12H,2-3H2,1H3 |
InChI-Schlüssel |
UYXNRGBCOOUFRQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1=C(C(=C(C=C1)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


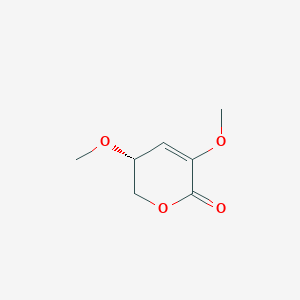
![6-Chloro-2-[(3-methyl-1,3-benzothiazol-2(3H)-ylidene)methyl]quinoline](/img/structure/B15163628.png)
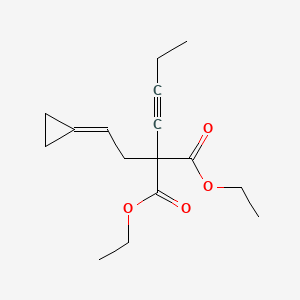
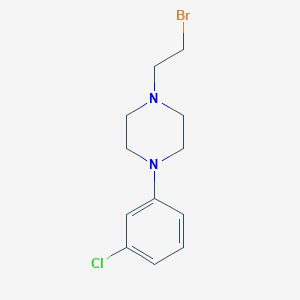
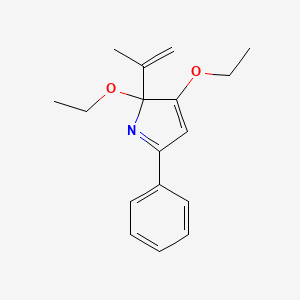
![Hexanoic acid, 6-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-, methyl ester](/img/structure/B15163648.png)
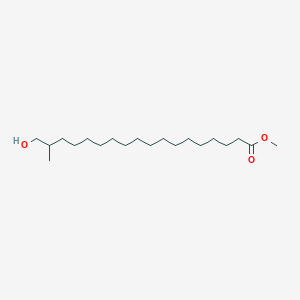
![3-[(4-Methoxyphenyl)sulfanyl]prop-2-enal](/img/structure/B15163661.png)
